Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate
Overview
Description
Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H11BrO4 and a molecular weight of 251.07 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a bromine atom, an ester group, and a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of tetrahydropyran derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the tetrahydropyran ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of tetrahydropyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydropyran derivatives. Substitution reactions result in the formation of various substituted tetrahydropyran compounds .
Scientific Research Applications
Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is utilized as a chemical pesticide to control the growth of fungi.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate involves its interaction with molecular targets such as DNA, RNA, and proteins. The compound binds to these targets, inhibiting their function and leading to various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit protein synthesis in monocytes, thereby reducing the production of inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 5-bromo-4-oxotetrahydro-2H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-4-oxotetrahydro-2H-pyran-3-carboxylate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 5-fluoro-4-oxotetrahydro-2H-pyran-3-carboxylate: Contains a fluorine atom instead of bromine.
Ethyl 5-iodo-4-oxotetrahydro-2H-pyran-3-carboxylate: Features an iodine atom in place of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms present.
Properties
IUPAC Name |
ethyl 5-bromo-4-oxooxane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO4/c1-2-13-8(11)5-3-12-4-6(9)7(5)10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSOUEIDBRVJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCC(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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